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Compound of Interest

Compound Name: Clanobutin

Cat. No.: B129234 Get Quote

For Research Use Only. Not for use in humans or animals.

Introduction
Clanobutin sodium is a choleretic agent, stimulating the production and flow of bile from the

liver. It is the sodium salt of Clanobutin, with the chemical name Sodium 4-((4-chlorobenzoyl)

(4-methoxyphenyl)amino)butyrate[1]. Primarily used in veterinary medicine, it serves as an

appetite stimulant and is employed in treating digestive issues in animals[2]. For research

purposes, the synthesis and purification of Clanobutin sodium are crucial for ensuring the

quality and reliability of experimental results. These application notes provide a comprehensive

overview of the synthesis and purification of Clanobutin sodium for research applications.

Chemical and Physical Properties
A clear understanding of the physicochemical properties of Clanobutin and its sodium salt is

fundamental for its synthesis, purification, and handling.
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Property Value Reference

Clanobutin (Free Acid)

IUPAC Name
4-(N-(4-chlorobenzoyl)-4-

methoxyanilino)butanoic acid
[3][4]

CAS Number 30544-61-7 [3]

Molecular Formula C18H18ClNO4 [4][5]

Molecular Weight 347.79 g/mol [5]

Appearance White powder [6]

Melting Point 129 °C [6]

Solubility Insoluble in water [6]

Clanobutin Sodium

IUPAC Name
Sodium 4-((4-chlorobenzoyl)(4-

methoxyphenyl)amino)butyrate
[1]

CAS Number 74755-21-8 [1]

Molecular Formula C18H17ClNNaO4 [1]

Molecular Weight 369.78 g/mol [1]

Synthesis of Clanobutin Sodium
The synthesis of Clanobutin sodium can be approached as a multi-step process. While a

specific, detailed protocol for Clanobutin is not readily available in the public domain, a

plausible synthetic route can be devised based on established organic chemistry principles for

the formation of amides and the subsequent salt formation. The proposed synthesis involves

two main stages:

Synthesis of the intermediate N-(4-methoxyphenyl)-4-aminobutanoic acid.

Acylation of the intermediate with 4-chlorobenzoyl chloride to form Clanobutin, followed by

conversion to its sodium salt.
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Experimental Workflow for Synthesis

Step 1: Intermediate Synthesis

Step 2: Acylation and Salt Formation

4-Anisidine

Reflux in Toluene
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Caption: Proposed two-step synthesis of Clanobutin sodium.

Experimental Protocol: Synthesis
Step 1: Synthesis of N-(4-methoxyphenyl)-4-aminobutanoic acid (Intermediate)

This step involves a Friedel-Crafts acylation followed by a reduction. A similar reaction is the

preparation of 4-(4-Methylphenyl)-4-oxobutanoic acid from toluene and succinic anhydride[6].

Friedel-Crafts Acylation:

To a stirred solution of 4-anisidine (1.0 eq) in a suitable solvent such as toluene, add

succinic anhydride (1.1 eq).

Heat the mixture to reflux for several hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and filter the solid product, which is N-(4-

methoxyphenyl)-4-oxobutanoic acid. Wash with a small amount of cold solvent.

Reduction of the Keto Acid:

Dissolve the N-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent like

ethyl acetate or acetic acid.

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Subject the mixture to hydrogenation (H2 gas) at a suitable pressure and temperature

(e.g., 50°C, atmospheric pressure) overnight[7].

After the reaction is complete (monitored by TLC), filter off the catalyst.

Concentrate the filtrate under reduced pressure to obtain the intermediate, N-(4-

methoxyphenyl)-4-aminobutanoic acid.

Step 2: Synthesis of Clanobutin and Conversion to Clanobutin Sodium

This step involves the acylation of the secondary amine intermediate with an acid chloride. A

similar reaction is the synthesis of N-(4-methoxyphenyl)picolinamide from p-anisidine and

picolinic acid[8].

Acylation:

Dissolve N-(4-methoxyphenyl)-4-aminobutanoic acid (1.0 eq) in an anhydrous aprotic

solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert

atmosphere (e.g., nitrogen or argon).

Add a base, such as triethylamine (1.2 eq), to the solution.

Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in the same solvent to the

reaction mixture at a low temperature (e.g., 0°C).
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Allow the reaction to warm to room temperature and stir for several hours until completion

(monitored by TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude Clanobutin (free acid).

Salt Formation:

Dissolve the crude Clanobutin in a suitable alcohol, such as ethanol.

Add a stoichiometric amount (1.0 eq) of aqueous sodium hydroxide solution.

Stir the mixture at room temperature. The sodium salt may precipitate out of the solution.

The resulting solid can be collected by filtration.

Purification of Clanobutin Sodium
Purification is a critical step to ensure the final product is of high purity for research

applications. The primary methods for purifying Clanobutin sodium are recrystallization and

chromatography.

Experimental Protocol: Purification
1. Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is

crucial and may require some experimentation to find an optimal system. A process similar to

the recrystallization of sodium carbonate monohydrate can be adapted, focusing on creating a

supersaturated solution and controlling crystal growth[8].

Dissolve the crude Clanobutin sodium in a minimum amount of a suitable hot solvent or

solvent mixture (e.g., ethanol/water, acetone/water).
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If insoluble impurities are present, filter the hot solution.

Allow the solution to cool slowly to room temperature to induce crystallization.

Further cooling in an ice bath can maximize the yield of crystals.

Collect the purified crystals by filtration and wash with a small amount of the cold

recrystallization solvent.

Dry the crystals under vacuum.

2. Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice. The analytical HPLC

conditions for Clanobutin can be scaled up for preparative separation[5].

Parameter Condition Reference

Column C18 stationary phase

Mobile Phase

A mixture of acetonitrile and

water containing a small

amount of formic acid (for

Mass Spectrometry

compatibility) or phosphoric

acid.

[5]

Detection
UV detector at an appropriate

wavelength.

Protocol:

Dissolve the crude Clanobutin sodium in the mobile phase.

Inject the solution onto a preparative C18 HPLC column.

Elute with a suitable gradient of acetonitrile and water.

Collect the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the

purified Clanobutin sodium.

Mechanism of Action: Choleretic Effect
Clanobutin sodium exerts its therapeutic effect by acting as a choleretic agent, which means it

increases the volume and solid content of bile secreted by the liver. While the specific

molecular targets of Clanobutin are not well-elucidated in publicly available literature, the

general mechanism of choleretic agents involves the modulation of bile acid synthesis and

transport pathways.

Bile acids are synthesized from cholesterol in hepatocytes and are transported into the bile

canaliculi. This process is regulated by a complex network of nuclear receptors, including the

Farnesoid X Receptor (FXR), and membrane transporters. Choleretic agents can influence this

pathway at several points.

Signaling Pathway for Choleretic Action
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Hepatocyte Potential Sites of Clanobutin Action
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Caption: General signaling pathway for choleretic agents.

This diagram illustrates the key steps in bile acid synthesis and secretion in a hepatocyte.

Choleretic agents like Clanobutin are thought to enhance this process, potentially by:

Stimulating the synthesis of bile acids from cholesterol: This could involve the upregulation of

key enzymes like cholesterol 7α-hydroxylase (CYP7A1)[3].
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Modulating the activity of nuclear receptors like FXR: FXR is a key regulator of bile acid

homeostasis. Its activation leads to changes in the expression of genes involved in bile acid

synthesis and transport[1][3].

Upregulating the expression and/or activity of bile salt export pumps (BSEP): BSEP is a

major transporter responsible for secreting bile acids from hepatocytes into the bile

canaliculus. Increased BSEP activity would lead to enhanced bile flow[9].

Conclusion
The synthesis and purification of Clanobutin sodium for research purposes require a

systematic approach based on established chemical principles. While a specific detailed

protocol is not readily available, the outlined procedures provide a solid foundation for its

preparation in a laboratory setting. A thorough understanding of its choleretic mechanism of

action, as depicted in the general signaling pathway, is essential for designing and interpreting

research studies involving this compound. High-purity Clanobutin sodium, obtained through

careful synthesis and purification, is indispensable for advancing our understanding of its

biological effects and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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